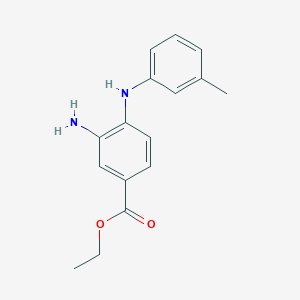

Ethyl 3-amino-4-(3-toluidino)benzoate

Description

Background and Significance

Ethyl 3-amino-4-(3-toluidino)benzoate belongs to the broader class of amino-substituted benzoate esters that have garnered considerable attention in modern chemical research due to their diverse applications and structural versatility. The compound features a benzoate core structure with strategic placement of amino groups and a toluidino substituent, creating a molecular architecture that facilitates multiple chemical interactions and transformations. This particular derivative represents an advancement in the systematic modification of para-aminobenzoic acid structures, where the introduction of specific substituents has been shown to significantly alter biological and chemical properties.

The significance of this compound extends beyond its immediate chemical properties to encompass its role as a building block in medicinal chemistry. Research has demonstrated that aminobenzoate derivatives possess remarkable potential for biological activity modulation, with structural modifications leading to enhanced pharmacological profiles. The presence of both amino and ester functionalities in this compound provides multiple sites for chemical modification, enabling researchers to fine-tune molecular properties for specific applications. Furthermore, the compound's molecular weight of 270.33 grams per mole and its specific three-dimensional conformation, as determined through computational studies, suggest favorable characteristics for drug-like behavior and membrane permeability.

The structural complexity of this compound also contributes to its research significance through its potential interactions with biological targets. The toluidino substituent introduces additional aromatic character and electron-donating properties that can influence binding affinity and selectivity for various molecular targets. Studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial and cytotoxic activities, suggesting that this particular derivative may possess similar therapeutic potential. The compound's design represents a strategic approach to molecular modification, where systematic structural changes can be evaluated for their impact on biological activity and chemical reactivity.

Historical Context of Aminobenzoate Derivatives

The development of aminobenzoate derivatives traces its origins to the late nineteenth century with the discovery of fundamental para-aminobenzoic acid chemistry. The historical significance of this compound class began with the synthesis of benzocaine in 1890 by German chemist Eduard Ritsert, which marked the first successful application of ethyl para-aminobenzoate as a local anesthetic agent. This breakthrough established the foundational understanding that aminobenzoate structures could exhibit significant biological activity, particularly in neurological applications where the compounds demonstrated the ability to inhibit voltage-gated sodium channels and prevent action potential propagation.

The early twentieth century witnessed substantial expansion in aminobenzoate research, particularly following the successful development of procaine in 1904, which demonstrated improved therapeutic profiles compared to earlier derivatives. These developments highlighted the importance of structural modifications in optimizing biological activity and reducing adverse effects. The recognition that para-aminobenzoic acid serves as a precursor in bacterial folate synthesis pathways further expanded research interest, as this knowledge enabled the development of sulfonamide antibiotics that competitively inhibit bacterial growth. This historical progression demonstrated the profound impact that systematic structural modifications could have on biological activity and therapeutic applications.

The mid-twentieth century brought increased understanding of the biochemical roles of aminobenzoate compounds, particularly their involvement in folate metabolism and cellular processes. Research revealed that para-aminobenzoic acid functions as an essential intermediate in the synthesis of folate by bacteria, plants, and fungi, with the compound being generated from chorismate through specific enzymatic pathways. This knowledge provided important insights into the mechanisms by which aminobenzoate derivatives could influence biological systems and guided subsequent research toward more targeted applications. The development of compounds like this compound represents the culmination of decades of systematic research into structural-activity relationships within this compound class.

Contemporary research has expanded the scope of aminobenzoate derivative applications beyond traditional pharmaceutical uses to include materials science, agricultural applications, and specialized chemical synthesis. The development of modern analytical techniques has enabled more precise characterization of these compounds and their interactions with biological targets, leading to more rational approaches to drug design and development. The historical evolution of aminobenzoate research demonstrates a clear progression from empirical observations to mechanistic understanding, providing the foundation for current investigations into advanced derivatives like this compound.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass comprehensive characterization of its chemical and physical properties, evaluation of its synthetic accessibility, and assessment of its potential applications in pharmaceutical and materials science research. Current investigations focus on establishing detailed structure-activity relationships that can guide future molecular modifications and optimize the compound's utility across various research domains. The scope of research includes systematic analysis of the compound's reactivity patterns, particularly its behavior in oxidation, reduction, and substitution reactions, which are fundamental to understanding its potential as a synthetic intermediate.

Contemporary research efforts have emphasized the development of efficient synthetic methodologies for producing this compound with high purity and yield. Industrial-scale synthesis approaches utilize esterification reactions between 3-amino-4-(3-toluidino)benzoic acid and ethanol under controlled conditions, often employing acid catalysts to facilitate complete conversion. Research objectives include optimization of reaction conditions to minimize by-product formation and development of scalable processes suitable for commercial production. The investigation of alternative synthetic routes and catalytic systems represents an ongoing area of research interest aimed at improving process efficiency and environmental sustainability.

Biological activity evaluation constitutes another critical research objective, with studies focusing on the compound's potential antimicrobial, antifungal, and cytotoxic properties. Research has indicated that structurally related aminobenzoate derivatives exhibit significant biological activities, including inhibition of methicillin-resistant Staphylococcus aureus and broad-spectrum antifungal properties. The scope of biological evaluation for this compound includes systematic screening against various pathogenic organisms and cancer cell lines to establish its therapeutic potential. Mechanistic studies aim to elucidate the molecular targets and pathways through which the compound exerts its biological effects, providing insights that can guide structural optimization efforts.

| Research Parameter | Current Status | Research Priority |

|---|---|---|

| Molecular Weight | 270.33 g/mol | Established |

| Melting Point | Under Investigation | High |

| Biological Activity | Preliminary Studies | High |

| Synthetic Optimization | Ongoing | Medium |

| Mechanism Studies | Initial Phase | High |

Properties

IUPAC Name |

ethyl 3-amino-4-(3-methylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-16(19)12-7-8-15(14(17)10-12)18-13-6-4-5-11(2)9-13/h4-10,18H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCOBWPBATWWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-amino-4-(3-toluidino)benzoic acid

- Starting Material: 3-amino-4-(3-toluidino)benzoic acid

- Reagents: Ethanol (as solvent and esterifying agent), catalytic amount of sulfuric acid or other acid catalysts

- Conditions: Reflux under controlled temperature to drive the esterification to completion

- Procedure: The acid is dissolved in ethanol, and a catalytic amount of acid is added to protonate the carboxyl group, facilitating nucleophilic attack by ethanol. The mixture is refluxed for several hours to ensure full conversion. After completion, the reaction mixture is cooled, neutralized, and the product is isolated by extraction or crystallization.

- Purification: Recrystallization from ethanol or aqueous ethanol mixtures to obtain pure Ethyl 3-amino-4-(3-toluidino)benzoate

This method is widely used due to its simplicity and efficiency in producing high-purity esters suitable for further chemical transformations or biological evaluation.

Alternative Synthetic Routes and Modifications

While direct esterification is the primary route, related synthetic strategies reported for structurally similar compounds (such as amino-substituted benzoates with sulphonamide or phenoxy groups) provide insights into possible modifications:

- Amine Substitution on Aromatic Ring: Introduction of amino or substituted amino groups (e.g., n-butylamino, benzylamino) can be achieved via nucleophilic aromatic substitution or reductive amination on nitro or halogenated precursors, followed by esterification.

- Use of Protective Groups: In some cases, protecting groups may be employed on amino functionalities to prevent side reactions during esterification or other synthetic steps.

- pH Control and Salt Formation: Adjusting pH during isolation steps (e.g., to pH 2.5–7.5) and forming salts (potassium, calcium, ethanolamine salts) can improve crystallinity and purity of intermediates or final products.

- Reflux and Heating Conditions: Heating under reflux or steam bath conditions for 1–4 hours is commonly reported to ensure reaction completion and high yield.

Reaction Monitoring and Characterization

- Melting Point Determination: Used to assess purity and identity; typical melting points for related derivatives range from 138°C to above 270°C depending on substituents and salt forms.

- pH Adjustment: Critical for precipitation and isolation of intermediates and final products.

- Recrystallization Solvents: Ethanol, aqueous ethanol, acetone-water mixtures, and n-butanol are commonly used solvents for recrystallization to enhance purity.

- The esterification method is well-established and reproducible, with control over reaction time and temperature critical for optimizing yield.

- The presence of amino groups requires careful pH control to avoid side reactions such as amide formation or polymerization.

- Salt formation and recrystallization significantly enhance the purity and stability of the compound, which is essential for downstream applications.

- Analogous compounds with sulphonamide or phenoxy substituents have been prepared using similar methodologies, indicating the robustness of this synthetic approach.

- Industrial scale synthesis may employ continuous flow reactors or automated titrators for precise pH and reagent addition control, improving scalability and reproducibility.

This compound is primarily prepared by the acid-catalyzed esterification of its corresponding carboxylic acid with ethanol under reflux conditions. This method is supported by extensive literature on structurally related benzoate derivatives, emphasizing the importance of pH control, salt formation, and recrystallization in achieving high purity. The preparation techniques are adaptable to both laboratory and industrial scales, ensuring the compound’s availability for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-toluidino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces amines.

Scientific Research Applications

Ethyl 3-amino-4-(3-toluidino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3-toluidino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The 3-toluidino group reduces aqueous solubility compared to methylamino analogs but improves lipid membrane permeability . Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) exhibit enhanced water solubility due to ethylene oxide chains .

- Crystallinity: Hydrogen bonding patterns, analyzed via SHELX software , show that toluidino derivatives form more rigid crystal lattices than aliphatic analogs, impacting formulation stability .

Research Findings and Trends

- Structure-Activity Relationships (SAR): Aromatic amines (e.g., toluidino) enhance binding to DNA topoisomerases, while aliphatic amines improve metabolic stability . Ethyl 3-amino-4-(propylamino)benzoate (CAS 848819-85-2) demonstrates intermediate properties, balancing solubility and activity .

- Safety Profiles: Ethyl 3-amino-4-(methylamino)benzoate is classified as a skin irritant (Risk Phrase 36/37/38) , whereas bulkier substituents (e.g., tert-butyl) reduce dermal absorption .

Biological Activity

Ethyl 3-amino-4-(3-toluidino)benzoate, a compound with the molecular formula , has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a toluidine substituent on the aromatic ring. This unique structure contributes to its solubility and interaction with biological systems, which is critical for its activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.33 g/mol |

| Functional Groups | Ethyl ester, amino group |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Ion Channel Modulation : Similar compounds have been reported to interact with sodium ion channels, potentially affecting nerve impulse transmission. This mechanism is particularly relevant for applications in local anesthetics.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, in vitro tests have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for new antibiotic development.

Anticancer Potential

Research focusing on the anticancer properties of this compound has revealed promising results:

- Cell Proliferation Inhibition : In studies involving various cancer cell lines (e.g., MCF7 for breast cancer), derivatives have demonstrated up to 38% inhibition of cell proliferation.

- Apoptosis Induction : Mechanistic studies indicate that the compound may induce apoptosis through modulation of key signaling pathways involved in cell survival and death .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against clinical isolates of Candida albicans and Staphylococcus epidermidis. The results indicated a significant reduction in colony-forming units (CFUs) at concentrations as low as 50 µg/mL.

-

Anticancer Research :

- In a study assessing the effects on MCF7 cells, treatment with this compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-aminobenzoate | Lacks toluidine substituent | Simpler structure; different biological activity |

| Procaine | Local anesthetic with shorter duration | More potent but less selective |

| Tetracaine | Longer duration local anesthetic | Higher potency compared to Ethyl 3-amino... |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-amino-4-(3-toluidino)benzoate?

Answer:

The synthesis typically involves sequential reduction and amination steps. Starting from nitro-substituted benzoate precursors (e.g., ethyl 3-nitro-4-aminobenzoate), catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) reduces the nitro group to an amine. Subsequent amination with 3-toluidine requires precise stoichiometric control and inert conditions (N₂ atmosphere) to minimize side reactions . Reaction optimization includes:

- Temperature control : 60–80°C for amination to balance reactivity and decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of toluidino groups .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.5 ppm for toluidino groups) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z ~313) .

- TLC monitoring : Using silica plates with ethyl acetate/hexane (3:7) tracks reaction progress .

- Elemental analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., C: 65.7%, H: 6.1%, N: 9.0%) .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguities in bond connectivity or stereochemistry. For example:

- Hydrogen bonding networks : SCXRD identifies intermolecular interactions (e.g., N–H···O bonds) that influence molecular packing .

- SHELX refinement : Programs like SHELXL refine thermal parameters and occupancy ratios, addressing discrepancies in electron density maps .

- Validation tools : CheckCIF/PLATON flags outliers (e.g., bond angle deviations >5°), ensuring structural integrity .

Advanced: How can hydrogen bonding patterns inform reactivity and stability?

Answer:

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings), which predict:

- Solubility : Strong N–H···O bonds reduce solubility in nonpolar solvents .

- Thermal stability : Extended networks (e.g., chains or sheets) correlate with higher melting points .

- Reactivity : Amine groups participating in H-bonds show reduced nucleophilicity in substitution reactions .

Advanced: What methodologies optimize yield in multi-step syntheses?

Answer:

Yield optimization requires:

- Intermediate stabilization : Protecting groups (e.g., Boc for amines) prevent degradation during subsequent steps .

- Catalyst screening : Palladium/charcoal for hydrogenation minimizes side products vs. heterogeneous catalysts .

- Kinetic control : Lower temperatures (0–5°C) during sensitive steps (e.g., diazotization) suppress byproducts .

Advanced: How can computational modeling predict biological interactions?

Answer:

- Docking studies : Software like AutoDock Vina models ligand-receptor binding (e.g., interaction with kinase enzymes) using force fields .

- QSAR analysis : Correlates substituent effects (e.g., electron-donating toluidino groups) with bioactivity trends .

- ADMET profiling : Predicts pharmacokinetics (e.g., logP ~2.4 suggests moderate blood-brain barrier penetration) .

Advanced: How to address conflicting spectroscopic data in tautomeric systems?

Answer:

- Variable-temperature NMR : Identifies tautomers (e.g., amine vs. imine forms) via peak splitting at low temperatures .

- Isotopic labeling : ¹⁵N-labeled analogs distinguish exchangeable protons in dynamic equilibria .

- DFT calculations : Predicts dominant tautomers based on Gibbs free energy differences (e.g., B3LYP/6-31G* level) .

Advanced: What strategies validate synthetic intermediates with structural complexity?

Answer:

- X-ray powder diffraction (XRPD) : Confirms phase purity of intermediates when single crystals are unavailable .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., aromatic regions) .

- Mass spectrometry fragmentation : Matches expected cleavage patterns (e.g., loss of ethyl ester group at m/z 313 → 267) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.